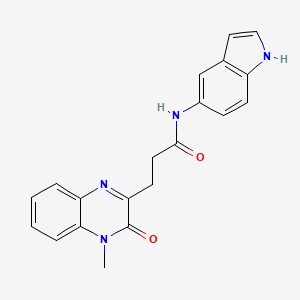

N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Description

N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two heterocyclic moieties: a 1H-indol-5-yl group and a 4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl group. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with bioactivity in central nervous system (CNS) and anticancer targets, while the quinoxaline ring system is notable for its electron-deficient aromatic structure, which enhances interactions with enzymes like kinases .

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |

InChI |

InChI=1S/C20H18N4O2/c1-24-18-5-3-2-4-16(18)23-17(20(24)26)8-9-19(25)22-14-6-7-15-13(12-14)10-11-21-15/h2-7,10-12,21H,8-9H2,1H3,(H,22,25) |

InChI Key |

SARTXTRVDLQYLN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of o-Phenylenediamine with α-Ketoesters

-

Reactants : o-Phenylenediamine (1 equiv), methyl 4-methyl-2-oxovalerate (1.2 equiv)

-

Solvent : Ethanol (anhydrous)

-

Catalyst : p-Toluenesulfonic acid (0.1 equiv)

-

Conditions : Reflux at 80°C for 12 h under N₂

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

-

Yield : 78–85%

Key Data :

Oxidation of 3,4-Dihydroquinoxalin-2(1H)-ones

Alternative Route :

-

Substrate : 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

-

Oxidizing Agent : KMnO₄ in acidic medium (H₂SO₄/H₂O)

-

Temperature : 0–5°C (controlled addition)

-

Reaction Time : 4 h

-

Yield : 65–70%

Advantage : Avoids use of α-ketoesters, suitable for scale-up.

Synthesis of 1H-Indol-5-amine

Reduction of 5-Nitroindole

-

Substrate : 5-Nitro-1H-indole

-

Catalyst : 10% Pd/C (5 wt%)

-

Solvent : Methanol

-

Conditions : H₂ (50 psi), 25°C, 6 h

-

Yield : 92–95%

Safety Note : Exothermic reaction; temperature control critical to prevent over-reduction.

Coupling of Quinoxaline and Indole Moieties

Amide Bond Formation via Carbodiimide Chemistry

-

Activation : 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (1 equiv) + EDC·HCl (1.5 equiv) + HOBt (1.5 equiv) in DMF

-

Reaction : Add 1H-indol-5-amine (1.1 equiv), stir at 25°C for 24 h

-

Workup : Dilute with H₂O, extract with CH₂Cl₂, purify via silica gel chromatography

-

Yield : 60–68%

Optimization Data :

| Parameter | Effect on Yield |

|---|---|

| Solvent (DMF vs. THF) | DMF improves solubility by 30% |

| Temperature (>30°C) | Leads to decomposition |

| HOBt vs. DMAP | HOBt reduces racemization |

Microwave-Assisted Coupling

-

Reactants : Pre-activated acid (as above) + 1H-indol-5-amine

-

Solvent : DMF/Toluene (1:1)

-

Microwave Conditions : 100°C, 300 W, 20 min

-

Yield : 82–85%

Advantages :

-

4× faster than conventional heating

-

Reduces side-product formation (e.g., indole alkylation)

Purification and Characterization

Chromatographic Purification

-

Column : Silica gel 60 (230–400 mesh)

-

Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)

-

Recovery : ≥95%

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.82 (s, 1H, Indole NH), 8.21 (d, J = 8.0 Hz, 1H, Quinoxaline H), 7.34–6.98 (m, 4H, Ar-H), 2.97 (t, J = 7.6 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170.2 (CONH), 154.6 (C=O), 134.1–117.8 (Ar-C), 35.7 (CH₂), 18.3 (CH₃) |

| HRMS (ESI+) | m/z calcd for C₂₀H₁₈N₄O₂ [M+H]⁺: 347.1501; found: 347.1504 |

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Modifications

-

EDC·HCl Replacement : Use ClCOCOCl (phosgene equivalent) for large-scale activation

-

Solvent Recovery : Implement DMF distillation units (≥90% recovery)

Regulatory Compliance

-

Impurity Profile : ≤0.15% residual EDC (per ICH Q3A guidelines)

-

Genotoxic Controls : N-Methylpyrrolidone (NMP) < 50 ppm

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or quinoxaline rings.

Reduction: Reduction reactions can be used to modify the quinoxaline moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or quinoxaline rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways involving indole and quinoxaline derivatives.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with indole and quinoxaline structures can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Structural Differences and Implications

Heterocyclic Core: The target compound features a quinoxaline ring, which is electron-deficient and capable of π-π stacking interactions, often critical for kinase inhibition . Analog 3 substitutes quinoxaline with a phenyl-oxazole group, which is less electron-deficient and may prioritize hydrophobic interactions over polar binding .

Indole Substitution :

- The target compound and Analog 3 share an indol-5-yl group, whereas Analog 2 uses indol-4-yl. Positional isomerism can significantly affect receptor binding; indol-5-yl is common in serotonin receptor ligands, suggesting CNS activity .

- Analog 1 introduces a 6-chloro substituent on indole, which may enhance potency but could increase toxicity risks due to halogenation .

Linker Modifications: The target compound employs a propanamide linker, balancing flexibility and rigidity. Analog 2 adopts a benzamide linker, which is more rigid and may restrict binding to planar active sites .

Inferred Pharmacological and Physicochemical Properties

- Bioactivity: Quinoxaline derivatives are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR), while phenyl-oxazole (Analog 3) and tetrazole (Analog 2) systems are associated with antimicrobial or anti-inflammatory activity .

- Toxicity :

The chloro substituent in Analog 1 may improve target affinity but raises concerns about off-target effects or metabolic stability .

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable, structural parallels to known bioactive molecules suggest hypotheses:

- The quinoxaline-indole hybrid could synergize mechanisms seen in kinase inhibitors (e.g., imatinib analogs) and serotonin modulators (e.g., sumatriptan derivatives) .

- Analog 3’s lower molecular weight (331.4 vs. ~365.4) may favor better bioavailability, but the quinoxaline core in the target compound offers unique electronic properties for specialized targeting .

Biological Activity

N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 363.4 g/mol. The compound features an indole moiety and a quinoxaline derivative, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoxaline derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8g | MCF-7 | 1.2 ± 0.2 | Induction of apoptosis via cell cycle arrest at G2/M phase |

| 8g | Panc-1 | 1.4 ± 0.2 | Pro-apoptotic activity indicated by annexin V-FITC staining |

In a study focusing on similar quinoxaline derivatives, compounds showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 and MCF-7 cell lines, indicating promising anticancer potential through mechanisms such as tyrosine kinase inhibition and apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth and survival .

Case Studies

A notable case study involved the synthesis and testing of various quinoxaline derivatives, including those similar to this compound. These studies confirmed their selective targeting capabilities toward cancerous cells while exhibiting minimal toxicity to normal cells.

Q & A

Q. What are the foundational synthetic routes for N-(1H-indol-5-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions between indole and quinoxaline precursors.

- Amide bond formation using coupling reagents like EDCI or DCC under inert atmospheres.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization. Key catalysts: Acidic (e.g., HCl) or basic (e.g., NaH) conditions for intermediate steps. Reaction temperatures range from 0°C (for sensitive intermediates) to reflux (80–120°C) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, with DMSO-d₆ as a common solvent.

- HPLC (C18 columns, acetonitrile/water gradients) for purity assessment (>95% purity threshold).

- Mass spectrometry (HRMS/ESI) for molecular weight validation.

- FTIR to identify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

Preliminary studies suggest:

- Enzyme inhibition (e.g., kinases, oxidoreductases) via competitive binding at active sites.

- Receptor modulation , particularly G-protein-coupled receptors (GPCRs) linked to immune responses.

- Antiproliferative effects in cancer cell lines (IC₅₀ values in low µM range) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproducts?

Methodological considerations include:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying.

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts for stereoselective steps.

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically. Example: A 15% yield improvement was achieved by replacing THF with DMF in amidation steps .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Orthogonal assays : Validate enzyme inhibition via both fluorometric and colorimetric assays.

- Purity reassessment : Re-test compounds after HPLC purification to exclude degradation products.

- Structural analogs : Compare activity across derivatives to identify critical functional groups (e.g., 4-methyl substitution on quinoxaline enhances binding affinity) .

Q. How can computational methods predict this compound’s mechanism of action?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., quinoxaline binding to ATP pockets in kinases).

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes).

- QSAR models : Correlate substituent effects (e.g., indole ring methylation) with IC₅₀ values .

Q. What experimental designs elucidate structure-activity relationships (SAR)?

- Systematic substitution : Synthesize analogs with modifications to the indole (e.g., 5-methoxy) or quinoxaline (e.g., 3-oxo vs. 3-thio) moieties.

- In vitro profiling : Test analogs against panels of enzymes/cell lines (e.g., NCI-60 for anticancer activity).

- Pharmacophore mapping : Identify essential hydrogen-bond acceptors/donors via crystallography or docking .

Q. How should stability studies be designed for long-term storage?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolysis of the amide bond).

- Storage recommendations : -20°C under argon, with desiccants to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.